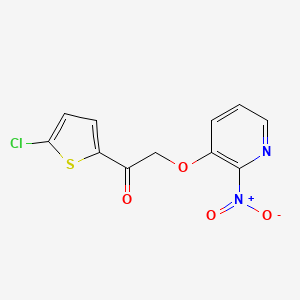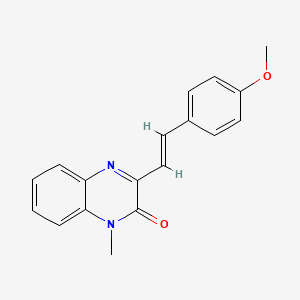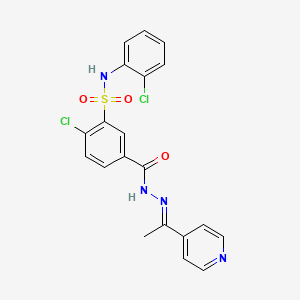
(5-((2,5-Dichlorophenoxy)methyl)furan-2-yl)(4-methylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,5-dichlorophenoxy)methyl]-2-furanyl-Methanone, is a chemical compound with the molecular formula C17H18Cl2N2O3 and a molecular weight of 369.24 g/mol . This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of WAY-325415 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Preparation of 2,5-dichlorophenol: This compound is reacted with formaldehyde to form 2,5-dichlorophenoxy methyl alcohol.
Formation of the furan ring: The 2,5-dichlorophenoxy methyl alcohol is then reacted with furfural to form the furan ring.
Introduction of the piperazine ring: The final step involves the reaction of the furan compound with 4-methyl-1-piperazine to form WAY-325415.
Industrial production methods for WAY-325415 involve similar synthetic routes but are optimized for large-scale production. These methods typically include the use of high-pressure reactors and continuous flow systems to increase yield and reduce production time.
Chemical Reactions Analysis
WAY-325415 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions include carboxylic acids and ketones.
Reduction: WAY-325415 can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride. The major products formed from these reactions include alcohols and amines.
Substitution: This compound can undergo substitution reactions with nucleophiles such as amines or thiols.
Scientific Research Applications
WAY-325415 has a wide range of applications in scientific research, including:
Chemistry: This compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: WAY-325415 is used in the study of biological processes and pathways, particularly those involving the furan and piperazine rings.
Medicine: This compound is used in the development of new drugs and therapeutic agents, particularly those targeting the central nervous system.
Mechanism of Action
The mechanism of action of WAY-325415 involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved in the action of WAY-325415 are still under investigation, but it is believed to involve the modulation of neurotransmitter release and receptor activity .
Comparison with Similar Compounds
WAY-325415 is similar to other compounds containing the furan and piperazine rings, such as WAY-100635 and WAY-100135. WAY-325415 is unique in its specific substitution pattern and its ability to modulate specific receptors in the central nervous system. This compound is also distinguished by its high potency and selectivity for its molecular targets .
List of Similar Compounds
- WAY-100635
- WAY-100135
- WAY-200070
- WAY-200071
Properties
Molecular Formula |
C17H18Cl2N2O3 |
|---|---|
Molecular Weight |
369.2 g/mol |
IUPAC Name |
[5-[(2,5-dichlorophenoxy)methyl]furan-2-yl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C17H18Cl2N2O3/c1-20-6-8-21(9-7-20)17(22)15-5-3-13(24-15)11-23-16-10-12(18)2-4-14(16)19/h2-5,10H,6-9,11H2,1H3 |
InChI Key |
RMZVLXQPQCGFDK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10817038.png)

![1-Benzyl-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B10817068.png)


![6'-Fluorospiro[imidazolidine-4,4'-thiochromane]-2,5-dione](/img/structure/B10817082.png)


![Ethyl 5,5,7,7-tetramethyl-2-(2-(methyl(1-methylpiperidin-4-yl)amino)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B10817090.png)
![1-[2,5-Dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-2-morpholin-4-ylethanone](/img/structure/B10817107.png)

![(3,5-Dichloro-2-hydroxyphenyl)(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B10817121.png)


